molecular formula C13H12ClN3O B5696966 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine

4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine

货号 B5696966
分子量: 261.70 g/mol
InChI 键: AIFLWTWTVMGXGS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine, also known as ACP-196, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the survival and proliferation of B-cells. ACP-196 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

作用机制

4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine works by selectively inhibiting BTK, a key enzyme involved in BCR signaling. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling events, leading to the induction of apoptosis in B-cells. This compound has also been shown to inhibit chemotaxis and adhesion of B-cells, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical studies, with minimal off-target effects on other kinases. This compound has also been shown to have favorable pharmacokinetics, with good oral bioavailability and a long half-life. In clinical trials, this compound has been well-tolerated, with the most common adverse events being mild to moderate in severity and manageable with dose modifications or supportive care.

实验室实验的优点和局限性

4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has several advantages for use in lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetics, and its minimal off-target effects on other kinases. However, this compound also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

未来方向

There are several future directions for the development of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition and guide patient selection. Another area of focus is the development of combination therapies that can enhance the anti-tumor effects of BTK inhibitors. Additionally, there is ongoing research into the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, which may lead to the development of new therapeutic applications for BTK inhibitors.

合成方法

The synthesis of 4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine involves several steps, including the reaction of 2-allylphenol with 4,6-dichloro-2-aminopyrimidine, followed by the reaction with 2-chloro-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been described in detail in several publications, including a patent by Acerta Pharma BV.

科学研究应用

4-(2-allylphenoxy)-6-chloro-2-pyrimidinamine has been extensively studied in preclinical and clinical trials as a potential treatment for various B-cell malignancies. In preclinical studies, this compound has shown potent and selective inhibition of BTK, leading to the inhibition of BCR signaling and the induction of apoptosis in B-cells. This compound has also been shown to have minimal off-target effects on other kinases, making it a promising therapeutic agent.
In clinical trials, this compound has demonstrated significant activity in patients with CLL and MCL. In a phase 1/2 study of this compound in patients with relapsed or refractory CLL, the overall response rate was 95%, with a complete response rate of 20%. In a phase 2 study of this compound in patients with relapsed or refractory MCL, the overall response rate was 67%, with a complete response rate of 21%.

属性

IUPAC Name

4-chloro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-2-5-9-6-3-4-7-10(9)18-12-8-11(14)16-13(15)17-12/h2-4,6-8H,1,5H2,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFLWTWTVMGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。